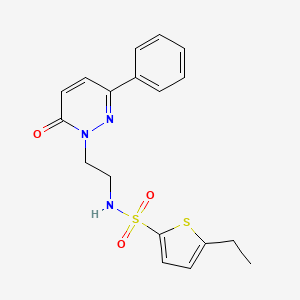

5-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Descripción

Propiedades

IUPAC Name |

5-ethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-2-15-8-11-18(25-15)26(23,24)19-12-13-21-17(22)10-9-16(20-21)14-6-4-3-5-7-14/h3-11,19H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVHQRLNDHPMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfone derivatives.

Reduction: The ketone in the pyridazine ring could be reduced to an alcohol under specific conditions.

Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group could be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution could involve reagents like Grignard reagents or organolithium compounds.

Major Products:

Oxidized sulfones from the thiophene ring.

Reduced alcohol derivatives from the pyridazine ketone.

Various substituted products depending on the reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry: As a versatile intermediate for synthesizing more complex molecules.

Biology: It may serve as a molecular probe or lead compound in drug discovery, particularly due to its unique structural features.

Industry: Utilized in creating advanced materials or as a catalyst in certain organic reactions.

Mecanismo De Acción

The compound exerts its effects through various mechanisms, depending on its application:

Biological Targets: It could interact with enzymes or receptors, modulating their activity. For example, sulfonamides are known to inhibit bacterial enzyme dihydropteroate synthase.

Pathways: May affect cellular pathways involving oxidative stress, inflammation, or apoptosis, contributing to its potential therapeutic effects.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Yield: Bulky or electron-donating groups (e.g., 2,3-dimethylphenoxy in 5g) correlate with higher yields (53%), whereas halogenated analogs (5b, 5d) exhibit lower yields (27–31%), likely due to steric or electronic challenges during synthesis .

Ethyl vs. Ethynyl Groups : The target compound’s ethyl substitution may enhance stability compared to ethynyl-containing analogs, which are prone to reactivity or degradation.

Thiophene Derivatives in Pharmaceutical Contexts

lists thiophene-containing impurities in drospirenone/ethinyl estradiol formulations, such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (Compound a). While these impurities are pharmacologically undesirable, their structural resemblance to the target compound highlights the prevalence of thiophene sulfonamides in medicinal chemistry. The sulfonamide group in the target compound may offer metabolic stability over amine-containing analogs like Compound a .

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Coupling | Pd(PPh₃)₄/THF | 60°C | 10 min (microwave) | 65–75 | |

| Sulfonamide | Et₃N/DMF | 50°C | 3–4 h | 70–80 |

Basic: How is the molecular structure of this compound validated post-synthesis?

Methodological Answer:

Validation employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at C5 of thiophene, pyridazinone ring protons) .

- Mass Spectrometry (HRMS) : Exact mass matching for molecular formula C₁₉H₂₀N₄O₃S₂ .

- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1600 cm⁻¹ (C=N/C=O) .

- X-ray Crystallography : For absolute configuration determination (if crystals are obtainable) .

Advanced: How do structural modifications influence its bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies focus on:

- Pyridazinone Substitution : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring enhances enzyme inhibition (e.g., carbonic anhydrase) .

- Ethyl Group Optimization : Branching (e.g., isopropyl) may improve metabolic stability but reduce solubility .

- Sulfonamide Linker : Lengthening the ethyl spacer decreases potency due to conformational flexibility .

Q. Table 2: SAR Comparison of Analogues

| Compound Modification | Bioactivity (IC₅₀) | Reference |

|---|---|---|

| 5-Ethyl-thiophene | 12 nM (CA IX) | |

| 5-Chloro-thiophene | 8 nM (CA IX) | |

| 3-Fluorophenyl | 15 nM (EGFR) |

Advanced: What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

Discrepancies in antifungal/anticancer data (e.g., IC₅₀ variability) are addressed via:

- Standardized Assays : Use identical cell lines (e.g., U87MG glioma) and protocols (MTT assay, 72h incubation) .

- Control Compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .

- Metabolic Stability Testing : Assess liver microsome degradation to rule out false negatives .

Advanced: How to elucidate its mechanism of enzyme inhibition?

Methodological Answer:

Mechanistic studies involve:

- Kinetic Analysis : Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to CA IX or EGFR .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) .

Basic: What are the stability profiles under physiological conditions?

Methodological Answer:

- pH Stability : Degrades rapidly at pH < 3 (acidic conditions) but remains stable at pH 7.4 (simulated plasma) .

- Thermal Stability : Decomposition above 150°C (DSC/TGA analysis) .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiophene ring .

Advanced: How to optimize selectivity for target enzymes over off-targets?

Methodological Answer:

- Proteomic Profiling : Use affinity chromatography with immobilized compound to identify off-targets .

- Selective Fluorination : Introduce F at the phenyl ring to enhance CA IX selectivity over CA II .

- Co-crystallization Studies : Resolve X-ray structures of compound-enzyme complexes to guide design .

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

- Matrix Interference : Use SPE (C18 cartridges) for plasma sample cleanup .

- Detection Limits : LC-MS/MS with ESI+ mode achieves LOD of 0.1 ng/mL .

- Internal Standards : Deuterated analogs (e.g., d₄-ethyl group) improve quantification accuracy .

Advanced: How to design in vivo efficacy studies for anticancer applications?

Methodological Answer:

- Xenograft Models : Use immunodeficient mice with subcutaneous U87MG tumors .

- Dosing Regimen : 10 mg/kg intraperitoneal, twice weekly for 4 weeks .

- Biomarker Analysis : Monitor HIF-1α and VEGF levels via ELISA .

Advanced: What computational tools predict its ADMET properties?

Methodological Answer:

- SwissADME : Predicts high gastrointestinal absorption but moderate BBB permeability .

- Protox II : Flags potential hepatotoxicity (CYP3A4 inhibition) .

- MD Simulations : Assess binding mode stability over 100 ns trajectories (AMBER) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.